molecular formula C13H13FO3 B13102952 1-(3-Fluorophenyl)-3-oxocyclohexanecarboxylic acid

1-(3-Fluorophenyl)-3-oxocyclohexanecarboxylic acid

Cat. No.: B13102952
M. Wt: 236.24 g/mol
InChI Key: HEKGUVLXWYPHLJ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound that features a fluorinated phenyl group attached to a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-oxocyclohexanecarboxylic acid typically involves the following steps:

    Formation of the cyclohexanone derivative: This can be achieved through the reaction of cyclohexanone with appropriate reagents to introduce the 3-oxocyclohexane moiety.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and an aluminum chloride catalyst.

    Carboxylation: The final step involves the carboxylation of the intermediate product to form the desired carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-oxocyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-3-oxocyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid: Similar structure but with the fluorine atom in the para position.

    1-(3-Chlorophenyl)-3-oxocyclohexanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Fluorophenyl)-2-oxocyclohexanecarboxylic acid: Similar structure but with the ketone group in a different position.

Uniqueness

1-(3-Fluorophenyl)-3-oxocyclohexanecarboxylic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13FO3

Molecular Weight

236.24 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H13FO3/c14-10-4-1-3-9(7-10)13(12(16)17)6-2-5-11(15)8-13/h1,3-4,7H,2,5-6,8H2,(H,16,17)

InChI Key

HEKGUVLXWYPHLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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